molecular formula C15H17N3O4 B13989462 Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate CAS No. 76973-02-9

Ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate

Cat. No.: B13989462
CAS No.: 76973-02-9
M. Wt: 303.31 g/mol
InChI Key: KVCOABYCGFFYQJ-UHFFFAOYSA-N
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Description

1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a carboxylic acid group, an amino-oxoethyl group, a hydroxymethyl group, and a phenyl group. Its ethyl ester form enhances its solubility and stability, making it a valuable compound in various chemical and biological studies.

Preparation Methods

The synthesis of 1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the decarboxylative coupling of amino acid-derived α-amino radicals to carbonyl compounds via visible-light photocatalysis in water . This method is characterized by broad substrate scopes, mild reaction conditions, and amenability to gram-scale synthesis.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the amino-oxoethyl moiety can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 1H-PYRAZOLE-4-CARBOXYLICACID, 1-(2-AMINO-2-OXOETHYL)-5-(HYDROXYMETHYL)-3-PHENYL-,ETHYL ESTER include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential for diverse applications.

Properties

CAS No.

76973-02-9

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

ethyl 1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-3-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C15H17N3O4/c1-2-22-15(21)13-11(9-19)18(8-12(16)20)17-14(13)10-6-4-3-5-7-10/h3-7,19H,2,8-9H2,1H3,(H2,16,20)

InChI Key

KVCOABYCGFFYQJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)CC(=O)N)CO

Origin of Product

United States

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